3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted at positions 3 and 4. The 3-chloro group introduces electron-withdrawing effects, while the 4-position is functionalized with a piperidinyl methoxy group bearing a 3-chlorobenzoyl substituent. The compound’s design combines halogenated aromaticity with a flexible piperidine linker, which may enhance binding affinity to biological targets or modulate physicochemical properties like solubility and stability .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-3-1-2-14(10-15)18(23)22-8-5-13(6-9-22)12-24-17-4-7-21-11-16(17)20/h1-4,7,10-11,13H,5-6,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYJKERGRCLCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyridine Core Modifications
Key Analog :
- 3-Chloro-4-({1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine (PubChem CID: Not specified) Structural Difference: Replaces the 3-chlorobenzoyl group with a 1,2,4-thiadiazole heterocycle. Thiadiazoles are known for antimicrobial and anticancer activities, suggesting divergent biological applications .
Other Pyridine Derivatives ():
- 2-Chloro-4-iodo-3-methylpyridine and 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Piperidine Substituent Variations
- N-(4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-ylidene)acetamide variants Substituents: Piperidine modifications include 1-methyl, 1-ethyl, and 1-(methylsulfonyl) groups. Sulfonyl groups introduce polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Synthetic Azetidinones and Thiazolidinones ():
- 3-Chloro-4-(substituted phenyl)-1-(3’-bromo-4’-methoxybenzamido)azetidin-2-ones Comparison: While these compounds lack the pyridine core, their piperidine-like azetidinone rings share functionalization with halogenated aryl groups. The 3-chloro-4-substituted pattern mirrors the target compound, suggesting shared synthetic strategies for antimicrobial applications .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Piperidine Substituents : The 3-chlorobenzoyl group in the target compound likely enhances aromatic stacking interactions in protein binding pockets compared to alkyl or sulfonyl analogs. However, its bulkiness may reduce solubility compared to smaller substituents like methyl .
- Pyridine vs. Fused Heterocycles : Fused systems (e.g., triazolopyridines) exhibit broader π-conjugation, which is advantageous for optical applications but may reduce metabolic stability compared to simpler pyridines .
- Synthetic Optimization : Adoption of green oxidants (e.g., NaOCl) from triazolopyridine synthesis could reduce environmental impact in scaling up the target compound .
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